(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into different amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, sodium ethoxide
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives.
Scientific Research Applications
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine
- (2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine
- (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-amine
Uniqueness
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBFUQDCBANEE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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